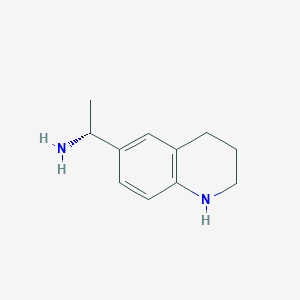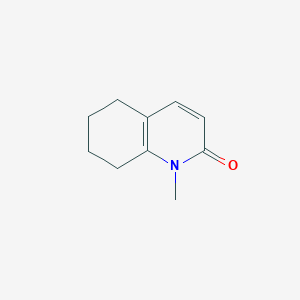
1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic organic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a methyl group at the 1-position and a tetrahydroquinolinone structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies might be employed to achieve these goals.
化学反应分析
Types of Reactions
1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-2-one derivatives, while reduction could produce different tetrahydroquinoline compounds.
科学研究应用
1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
1-Methylquinolin-2(1H)-one: A similar compound with a methyl group at the 1-position but lacking the tetrahydro structure.
5,6,7,8-Tetrahydroquinolin-2(1H)-one: A compound with a similar structure but without the methyl group at the 1-position.
Uniqueness
1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to its specific substitution pattern and tetrahydroquinolinone structure
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
1-methyl-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C10H13NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h6-7H,2-5H2,1H3 |
InChI 键 |
QQBMSBICRDMIHR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(CCCC2)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13004408.png)
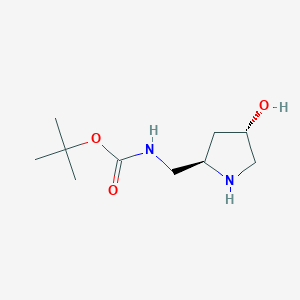

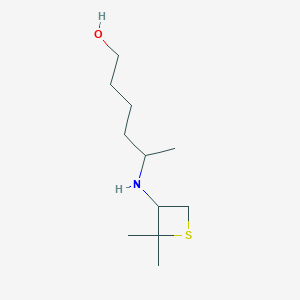
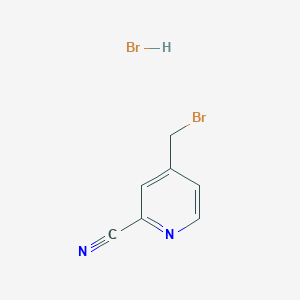
![Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13004430.png)
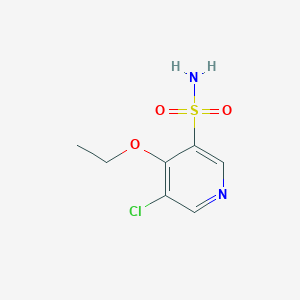
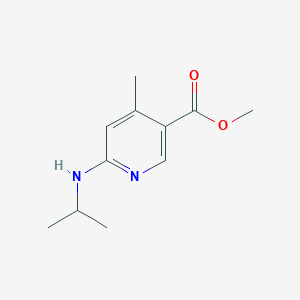
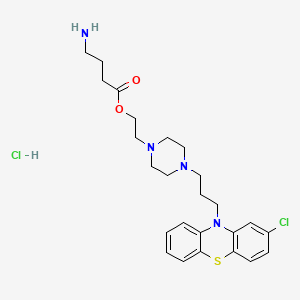
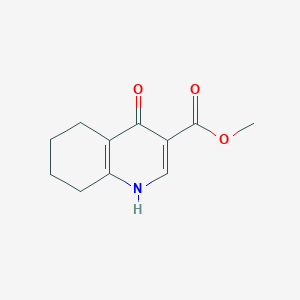
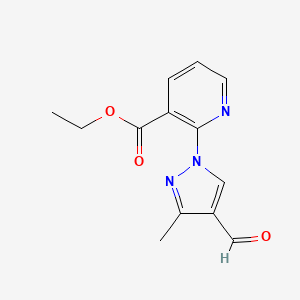

![6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13004454.png)
